![molecular formula C20H16N2O2 B11647270 (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone is an organic compound that belongs to the class of oxime ethers This compound is characterized by the presence of a methanone group attached to a 3-methylphenyl ring and an oxime ether linkage with a phenyl and pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone typically involves the following steps:
Formation of the oxime: The starting material, a ketone or aldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Oxime ether formation: The oxime is then treated with an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the oxime ether.
Coupling reaction: The oxime ether is coupled with the 3-methylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxime ether linkage can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression, depending on its specific biological activity.
Comparison with Similar Compounds
- (3-methylphenyl)({[(E)-phenyl(pyridin-2-yl)methylidene]amino}oxy)methanone
- (4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone
- (3-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone
These similar compounds share structural features but may exhibit different chemical and biological properties due to variations in their molecular structure.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[(E)-[phenyl(pyridin-3-yl)methylidene]amino] 3-methylbenzoate |
InChI |
InChI=1S/C20H16N2O2/c1-15-7-5-10-17(13-15)20(23)24-22-19(16-8-3-2-4-9-16)18-11-6-12-21-14-18/h2-14H,1H3/b22-19+ |
InChI Key |
WLUQTLFFJAFUTD-ZBJSNUHESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(\C2=CC=CC=C2)/C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-ethoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11647194.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11647205.png)
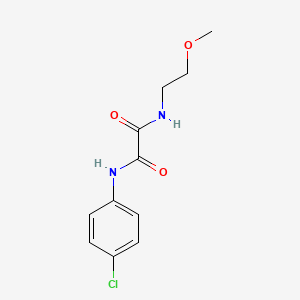
![3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11647218.png)
![5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11647220.png)
![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647225.png)
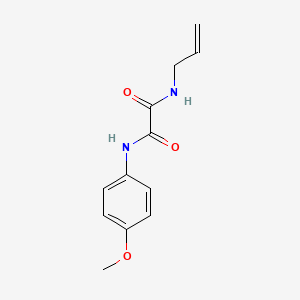
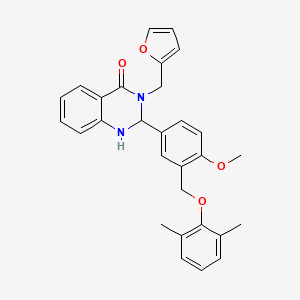
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11647248.png)
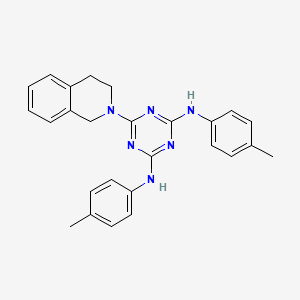
![5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647260.png)
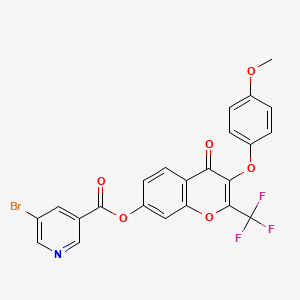
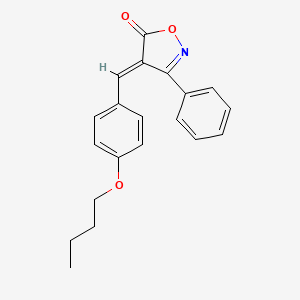
![Methyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647287.png)
